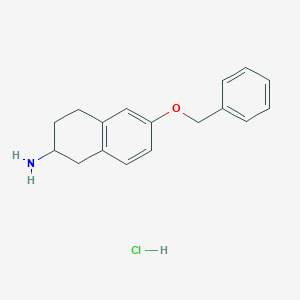![molecular formula C17H20ClN3O4S B2486657 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097899-20-0](/img/structure/B2486657.png)
4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C17H20ClN3O4S and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Conformation
- The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, related to 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine, has been evaluated as an antineoplastic agent. Its crystal structure and molecular conformation were studied using X-ray analysis and AM1 molecular orbital methods, showing a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).
Molecular Recognition in Pharmaceuticals
- The study of 4-amino-5-chloro-2,6-dimethylpyrimidine, which shares structural similarities with the compound , revealed important insights into molecular recognition processes vital for pharmaceutical action. This compound forms salts with varying tautomeric forms of the cation, influencing hydrogen bonding and molecular interactions (Rajam et al., 2017).
Cocrystals Involving Pyrimidine
- Research on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids highlighted the diverse hydrogen bonding capabilities and the formation of robust supramolecular heterosynthons. These findings are significant for understanding molecular assembly and crystal engineering (Rajam et al., 2018).
Antibacterial and Antifungal Applications
- Pyrimidine derivatives, including those structurally related to the compound of interest, have shown significant antibacterial and antifungal activities. This underscores the potential of these compounds in developing new antimicrobial agents (Khan et al., 2015).
Antifungal Effectiveness
- The synthesis of various pyrimidine derivatives, including those structurally related to the query compound, demonstrated notable antifungal effects against Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Conducting Polymers from Pyrrole-Based Monomers
- Research on derivatized bis(pyrrol-2-yl) arylenes, closely related to the structure of the compound , offers insights into the development of conducting polymers from low oxidation potential monomers. These polymers have potential applications in organic electronics (Sotzing et al., 1996).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds. Pyrrolidine derivatives have been reported to show a broad range of biological activities . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the pyrrolidine ring and the chloro-methoxybenzenesulfonyl group could influence how this compound interacts with its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The presence of the pyrrolidine ring, which is a saturated heterocyclic system, could potentially enhance the compound’s bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment due to the presence of the pyrrolidine ring, which can act as a base .
Propiedades
IUPAC Name |
4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-11-8-17(20-12(2)19-11)25-14-6-7-21(10-14)26(22,23)16-9-13(18)4-5-15(16)24-3/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTHVYMYYDGJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
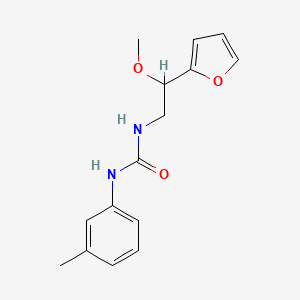
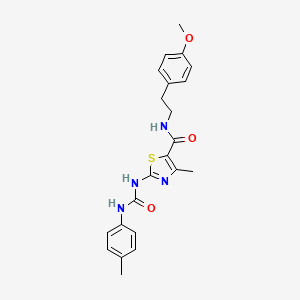
![methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate](/img/structure/B2486579.png)
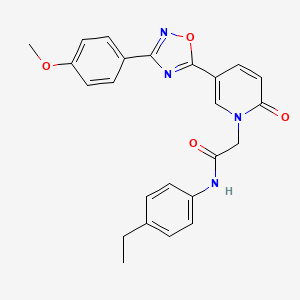
![2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE](/img/structure/B2486583.png)
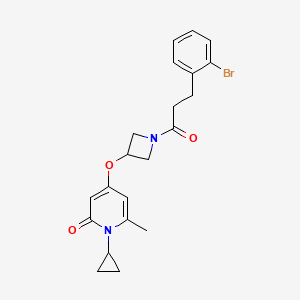
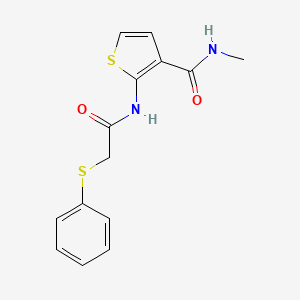
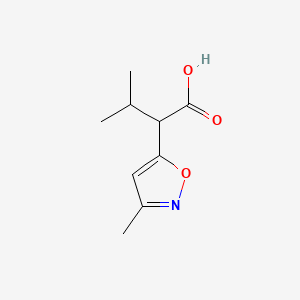
![N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2486591.png)
![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)
![4-acetyl-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2486593.png)

![1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2486596.png)
